Halfenprox
Halfenprox
Halfenprox is a pyrethroid insecticide/acaricide, found to be effective against a variety of mite species such as Tetranuchus spp. and Panonychus spp. in citrus, vegetables, fruits and ornamentals.
Halfenprox is an aromatic ether the is the 3-phenoxybenzyl ether of 2-(4-difluorobromomethoxyphenyl)-2-methylpropanol. It has a role as a pyrethroid ether acaricide and a pyrethroid ether insecticide. It is an organobromine compound, an aromatic ether and an organofluorine compound. It derives from a 4-tert-butylphenol.
Halfenprox is an aromatic ether the is the 3-phenoxybenzyl ether of 2-(4-difluorobromomethoxyphenyl)-2-methylpropanol. It has a role as a pyrethroid ether acaricide and a pyrethroid ether insecticide. It is an organobromine compound, an aromatic ether and an organofluorine compound. It derives from a 4-tert-butylphenol.
Brand Name:
Vulcanchem
CAS No.:
111872-58-3
VCID:
VC20859518
InChI:
InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
SMILES:
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
Molecular Formula:
C24H23BrF2O3
Molecular Weight:
477.3 g/mol
Halfenprox
CAS No.: 111872-58-3
Cat. No.: VC20859518
Molecular Formula: C24H23BrF2O3
Molecular Weight: 477.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Halfenprox is a pyrethroid insecticide/acaricide, found to be effective against a variety of mite species such as Tetranuchus spp. and Panonychus spp. in citrus, vegetables, fruits and ornamentals. Halfenprox is an aromatic ether the is the 3-phenoxybenzyl ether of 2-(4-difluorobromomethoxyphenyl)-2-methylpropanol. It has a role as a pyrethroid ether acaricide and a pyrethroid ether insecticide. It is an organobromine compound, an aromatic ether and an organofluorine compound. It derives from a 4-tert-butylphenol. |
|---|---|
| CAS No. | 111872-58-3 |
| Molecular Formula | C24H23BrF2O3 |
| Molecular Weight | 477.3 g/mol |
| IUPAC Name | 1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
| Standard InChI | InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
| Standard InChI Key | WIFXJBMOTMKRMM-UHFFFAOYSA-N |
| SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br |
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